N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, a morpholine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Hexafluoropropyl Group: This step often involves the use of hexafluoroisopropanol as a starting material.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropyl group enhances its binding affinity and specificity, while the morpholine ring and phenylacetamide moiety contribute to its overall activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used in similar applications, particularly in organic synthesis and materials science.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and as a solvent.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide is unique due to its combination of a hexafluoropropyl group, a morpholine ring, and a phenylacetamide moiety. This unique structure imparts specific properties, such as enhanced binding affinity and specificity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H23F6N3O2 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H23F6N3O2/c19-17(20,21)16(18(22,23)24,25-7-4-8-27-9-11-29-12-10-27)26-15(28)13-14-5-2-1-3-6-14/h1-3,5-6,25H,4,7-13H2,(H,26,28) |
InChI Key |
KIJCCFNUAQBXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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